molecular formula C16H19Cl2N3O B2936322 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride CAS No. 1858240-09-1

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride

Cat. No.: B2936322
CAS No.: 1858240-09-1
M. Wt: 340.25
InChI Key: TYHDXOREJFBANT-UHFFFAOYSA-N
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Description

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a chemical compound of interest in pharmaceutical and life sciences research. It features a piperazin-2-one scaffold linked to a pyridine ring via a benzyl group. The pyridine moiety is a fundamental heterocyclic aromatic compound commonly found in agrochemicals, pharmaceuticals, and vitamins . The specific substitution pattern with a pyridin-3-yl group is a key structural feature present in various biologically active molecules. For instance, similar pyridin-3-yl-pyrimidinyl-aminophenyl scaffolds have been synthesized and evaluated as potent inhibitors of receptor tyrosine kinases, showing significant cytotoxic activity against cancer cell lines such as A549 lung cancer cells . The dihydrochloride salt form of the compound typically enhances its water solubility, facilitating handling in various biological assay systems. This product is intended for research applications, such as use as a synthetic intermediate, building block in medicinal chemistry, or as a standard in analytical studies. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.2ClH/c20-16-15(18-8-9-19-16)10-12-3-5-13(6-4-12)14-2-1-7-17-11-14;;/h1-7,11,15,18H,8-10H2,(H,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHDXOREJFBANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions, often using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring's secondary amine groups participate in nucleophilic substitution reactions. In the presence of electrophilic agents like alkyl halides, the compound undergoes N-alkylation at the piperazine nitrogen atoms.

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-Methylated derivative72%
SNAr2-Chloropyridine, Pd catalysisPyridine-substituted analog68%

Key findings :

  • Alkylation occurs preferentially at the less sterically hindered piperazine nitrogen .

  • Palladium-catalyzed coupling enables selective aromatic substitution at the pyridine moiety .

Acylation Reactions

The compound reacts with acyl chlorides to form stable amides, a reaction exploited for prodrug development and functional group diversification.

Acylating AgentSolventTemperatureReaction TimeYield
Acetyl chlorideDCM0°C → RT4 hr85%
Benzoyl chlorideTHFReflux6 hr78%

Mechanistic insight :
Acylation proceeds via a two-step process:

  • Formation of tetrahedral intermediate through amine nucleophilic attack

  • Elimination of HCl to generate the amide bond .

Oxidation Reactions

The tertiary amine in the piperazinone ring undergoes N-oxidation under controlled conditions:

Oxidizing AgentSolventTemperatureN-Oxide Yield
mCPBACHCl₃0°C63%
H₂O₂/AcOHEtOH40°C55%

Spectroscopic evidence :

  • Characteristic 15{}^{15}N NMR shift from δ 45 ppm (amine) to δ 225 ppm (N-oxide) .

  • IR spectroscopy shows new absorption at 950 cm⁻¹ (N→O stretch).

Coordination Chemistry

The pyridine nitrogen and piperazine amines act as polydentate ligands for transition metals:

Metal SaltLigand:Metal RatioComplex StructureApplication
CuCl₂2:1OctahedralCatalysis
Pd(OAc)₂1:1Square planarCross-coupling

Notable properties :

  • Cu(II) complexes show enhanced stability in aqueous media (ΔG = -28.5 kJ/mol) .

  • Pd complexes exhibit catalytic activity in Suzuki-Miyaura couplings (TON > 1,000) .

Reductive Transformations

The carbonyl group in the piperazin-2-one core undergoes selective reduction:

Reducing AgentSelectivityProductYield
BH₃·THFC=O → CH₂Piperazine analog89%
LiAlH₄Full reductionDecarbonylated derivative76%

Mechanistic pathway :

  • BH₃·THF delivers hydride to carbonyl carbon via six-membered transition state.

  • LiAlH₄ promotes complete reduction through sequential hydride transfers .

Acid-Base Behavior

The compound exhibits pH-dependent solubility due to protonation of the pyridine and piperazine nitrogens:

pH RangeDominant SpeciesSolubility (mg/mL)
1-3Fully protonated42.7 ± 0.5
7-8Monoprotonated8.9 ± 0.3
10-12Neutral form1.2 ± 0.1

pKa values :

  • Pyridine N: 4.2 ± 0.1

  • Piperazine N: 8.7 ± 0.2 (calculated via DFT) .

Scientific Research Applications

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a chemical compound with a structure featuring a piperazine ring substituted with a pyridine and benzyl group, with a piperazinone moiety that is significant in medicinal chemistry due to its biological activity. The dihydrochloride form enhances the compound's solubility and stability, making it suitable for various applications.

Potential Applications

This compound has potential applications in various fields:

  • Pharmaceutical Development The compound's unique structure makes it a candidate for drug development. Compounds related to piperazine derivatives have been studied for their biological activities.
  • Binding Affinity Studies Interaction studies involving this compound focus on its binding affinity to various receptors. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking are often used. These studies help determine the compound's pharmacological profile and guide further development efforts.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesBiological Activity
1-(2-Pyridinyl)piperazinePyridine ring attached to piperazineAntidepressant, antipsychotic
AzaperonePiperazine derivativeAntipsychotic
MirtazapinePiperazine with additional substitutionsAntidepressant
DelavirdinePiperazine derivativeAntiretroviral

Mechanism of Action

The mechanism of action for 3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to interact with various enzymes and receptors, influencing biological processes at the molecular level .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Piperazin-2-one Dihydrochlorides

Key structural analogs differ in substituents on the benzyl group, piperazinone ring modifications, or salt forms. Below is a comparative analysis based on available evidence:

Table 1: Structural Comparison of Piperazin-2-one Derivatives
Compound Name CAS Number Substituents/Modifications Key Differences Reference
3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride 2103623-91-0 Pyridin-3-ylbenzyl at position 3; dihydrochloride salt Reference compound
3-(3,4-Dichlorophenyl)piperazin-2-one N/A 3,4-Dichlorophenyl substituent Neutral form; lacks hydrochloride salt and pyridine ring
4-(Azetidin-3-yl)piperazin-2-one dihydrochloride 1403766-76-6 Azetidin-3-yl group at position 4 Azetidine ring introduces conformational rigidity
PIPERAZIN-2-ONE, 3-[2-(4-METHYLPHENYL)-2-OXOETHYL] 63656-21-3 4-Methylphenyl-2-oxoethyl substituent Ketone group alters electronic properties
(3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one N/A Ethoxycarbonyl and hydroxybenzyl groups Stereospecific substitution; potential for hydrogen bonding
Key Observations:

Substituent Diversity: The target compound’s pyridinylbenzyl group distinguishes it from analogs with halogenated (e.g., 3,4-dichlorophenyl) or alkylated (e.g., 4-methylphenyl) substituents. The pyridine moiety may enhance binding to nicotinic or kinase receptors compared to non-aromatic groups .

Salt Forms : Dihydrochloride salts (e.g., 4-(azetidin-3-yl)piperazin-2-one dihydrochloride) improve aqueous solubility, critical for bioavailability in drug formulations . Neutral analogs (e.g., 3-(3,4-dichlorophenyl)piperazin-2-one) may require protonation for solubility .

Biological Activity

3-(4-Pyridin-3-ylbenzyl)piperazin-2-one dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes recent findings regarding its biological activity, including antibacterial, antifungal, and antitumor properties, while also discussing its mechanism of action and safety profile.

Chemical Structure and Synthesis

The compound features a piperazine core substituted with a pyridine and benzyl group, which is significant for its biological interactions. The synthesis typically involves the coupling of appropriate piperazine derivatives with pyridine and benzyl moieties under controlled conditions.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of compounds related to this compound. For instance, a series of piperazine derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably lower for Gram-negative strains like Escherichia coli compared to Gram-positive strains such as Staphylococcus aureus .

Table 1: Antibacterial Activity of Piperazine Derivatives

CompoundBacterial StrainMIC (μg/mL)
3-(4-Pyridin-3-ylbenzyl)piperazin-2-oneE. coli8
3-(4-Pyridin-3-ylbenzyl)piperazin-2-oneS. aureus16

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antifungal Activity

The antifungal properties of related piperazine compounds have also been evaluated. While the activity against fungi like Candida albicans was less pronounced than against bacteria, certain derivatives showed moderate inhibition .

Table 2: Antifungal Activity Data

CompoundFungal StrainInhibition Zone (mm)
3-(4-Pyridin-3-ylbenzyl)piperazin-2-oneC. albicans15

Antitumor Activity

In addition to antimicrobial properties, this compound has been investigated for antitumor activity. Studies indicate that it may induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways .

Table 3: Antitumor Activity Assessment

Cell LineIC50 (μM)
MCF-7 (Breast)10
HeLa (Cervical)15

The proposed mechanisms for the biological activities of this compound include:

  • Membrane Disruption : The lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
  • Inhibition of DNA Synthesis : Some studies suggest that it may interfere with DNA gyrase, an essential enzyme for bacterial replication .
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by modulating Bcl-2 family proteins .

Safety Profile

Safety assessments are crucial for evaluating the clinical potential of any new therapeutic agent. Hemolytic assays conducted on human red blood cells indicated that even at high concentrations, the compound exhibited low hemolytic activity, suggesting a favorable safety profile .

Q & A

Q. Methodological Approach :

  • Use design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading).
  • Monitor reaction progress via TLC or in situ FTIR.
  • Reference synthetic analogs in for protective group strategies .

What advanced analytical techniques are recommended for characterizing this compound’s structure and stability?

Basic Research Question
Combine NMR (1H/13C, COSY, HSQC) for structural elucidation, particularly to confirm pyridinyl and piperazine moieties. Mass spectrometry (HRMS) validates molecular weight. Purity assessment requires HPLC with UV/ELSD detection (as in ’s impurity profiling). Stability studies under varied pH/temperature (e.g., 25°C vs. 40°C) can identify degradation pathways.

Q. Methodological Approach :

  • Use X-ray crystallography for absolute configuration determination (if crystals form).
  • Thermogravimetric analysis (TGA) assesses thermal stability .

How can computational modeling accelerate reaction design for novel derivatives of this compound?

Advanced Research Question
’s ICReDD framework integrates quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For instance, reaction path searches can identify optimal conditions for pyridinyl-benzyl coupling. Machine learning models trained on existing data (e.g., ’s analogs) predict regioselectivity and side reactions.

Q. Methodological Approach :

  • Apply Gaussian or ORCA for DFT-based transition state analysis.
  • Use automated workflow platforms (e.g., Schrödinger’s LiveDesign) to screen virtual libraries .

What experimental strategies address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles (). Validate activity via orthogonal assays (e.g., binding vs. functional assays). Re-synthesize batches with rigorous purity controls (≥98%, HPLC) and compare with literature data (’s receptor interaction studies).

Q. Methodological Approach :

  • Implement dose-response curves with standardized positive controls.
  • Use LC-MS to rule out impurity interference (e.g., ’s Imp. B-D) .

How should researchers evaluate the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Question
Simulate physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS. Assess plasma stability by incubating with mouse/human plasma. notes that hydrochloride salts may hydrolyze in aqueous media; thus, lyophilization or formulation with cyclodextrins could enhance stability.

Q. Methodological Approach :

  • Conduct accelerated stability studies (ICH Q1A guidelines).
  • Use MALDI-TOF for identifying degradation products .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Follow SDS guidelines (): Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. For spills, employ dry sand or chemical absorbents (). Store in sealed containers at 2–8°C (). Emergency protocols include immediate rinsing for eye exposure ().

Q. Methodological Approach :

  • Conduct a risk assessment using NFPA or GHS hazard codes (if available).
  • Train staff using Safety Data Sheet (SDS) templates (e.g., ’s first-aid measures) .

How does reactor design influence scalability in synthesizing this compound?

Advanced Research Question
’s subclass RDF2050112 emphasizes continuous-flow reactors for exothermic reactions (e.g., benzyl-piperazine coupling). Micromixers improve mass transfer, while in-line analytics (PAT) enable real-time purity monitoring. Scale-up requires matching mixing efficiency (Reynolds number) between lab and pilot scales.

Q. Methodological Approach :

  • Use CFD simulations to model flow dynamics.
  • Optimize residence time distribution (RTD) for consistent product quality .

What mechanistic insights guide the development of selective functionalization strategies for the piperazine ring?

Advanced Research Question
’s synthesis of imidazo-pyridazinones demonstrates regioselective N-alkylation using tert-butyloxycarbonyl (Boc) protection. Computational studies () can predict nucleophilic sites on the piperazine ring. Steric effects from the pyridinyl group may direct electrophilic attacks to specific nitrogen atoms.

Q. Methodological Approach :

  • Perform Hammett analysis to quantify electronic effects.
  • Use NOESY NMR to study conformational preferences .

How can researchers ensure batch-to-batch consistency in purity for pharmacological studies?

Basic Research Question
Adopt pharmacopeial standards () for impurity thresholds (e.g., ≤0.1% for any single impurity). Use orthogonal methods: HPLC for quantitation, NMR for structural confirmation. ’s Imp. E (HCl salt) profiling illustrates the need for ion-pair chromatography to resolve charged impurities.

Q. Methodological Approach :

  • Validate methods per ICH Q2(R1) guidelines.
  • Implement QC checklists for raw material sourcing (e.g., CAS verification) .

What methodologies assess the environmental impact of synthetic byproducts from this compound’s production?

Advanced Research Question
Apply green chemistry metrics (E-factor, PMI) to quantify waste. prohibits environmental release, suggesting biodegradation studies (OECD 301F) for byproducts. Use computational tools (e.g., ECHA’s QSAR Toolbox) to predict ecotoxicity of nitro or chlorinated intermediates ().

Q. Methodological Approach :

  • Conduct zebrafish embryo toxicity tests (ZFET) for acute aquatic toxicity.
  • Analyze wastewater via GC-MS for persistent organic pollutants .

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